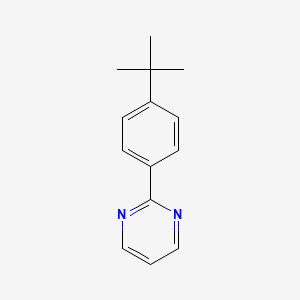

2-(4-(tert-Butyl)phenyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)pyrimidine |

InChI |

InChI=1S/C14H16N2/c1-14(2,3)12-7-5-11(6-8-12)13-15-9-4-10-16-13/h4-10H,1-3H3 |

InChI Key |

BTPIWQOYJUHAQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC=CC=N2 |

Origin of Product |

United States |

Synthesis from Precursors Bearing the Tert Butylphenyl Group:this is the Most Direct Method, Where the Synthesis Begins with a Commercially Available or Readily Prepared Compound That Already Contains the 4 Tert Butyl Phenyl Structure. the Pinner Reaction, a Classic Method for Pyrimidine Synthesis, Can Be Adapted for This Purpose. It Involves the Condensation of an Amidine with an α,β Unsaturated Carbonyl Compound.mdpi.comthe Required 4 Tert Butyl Benzamidine Can Be Prepared from 4 Tert Butyl Benzonitrile. Reaction of 4 Tert Butyl Benzamidine with a Suitable 1,3 Dicarbonyl Compound or Its Equivalent Provides a Direct Route to the 2 4 Tert Butyl Phenyl Pyrimidine Core. for Example, Condensation with Malondialdehyde or a Protected Equivalent Would Yield the Parent Compound.

A summary of common precursors is provided in the table below.

| Precursor | Reaction Partner(s) | Synthetic Method | Description |

| 4-(tert-butyl)benzaldehyde | Diethyl malonate, Guanidine (B92328) | Condensation/Cyclization | A multi-step process often starting with a Knoevenagel condensation followed by cyclization with guanidine and subsequent aromatization. nih.gov |

| 4-(tert-butyl)benzamidine | 1,3-Dicarbonyl compounds (e.g., malonaldehyde) | Pinner Synthesis / [3+3] Cycloaddition | A classical and direct condensation method to form the pyrimidine (B1678525) ring. mdpi.com |

Asymmetric Catalysis:this is One of the Most Powerful Methods for Establishing Stereocenters.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Elucidation of Proton (¹H) NMR Spectral Features

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), displays characteristic signals corresponding to the different types of protons in the molecule.

The protons of the pyrimidine ring appear as distinct signals in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atoms. The proton at the C5 position typically appears as a triplet, while the protons at the C4 and C6 positions show up as a doublet.

On the phenyl ring, the protons ortho to the pyrimidine substituent are magnetically deshielded compared to the protons meta to it, resulting in separate doublets. The most upfield signal in the spectrum is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, a characteristic feature for this substituent.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine H-4, H-6 | 8.80 | Doublet | 4.8 |

| Phenyl H-2', H-6' | 8.42 | Doublet | 8.7 |

| Phenyl H-3', H-5' | 7.53 | Doublet | 8.7 |

| Pyrimidine H-5 | 7.23 | Triplet | 4.8 |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The Carbon-13 (¹³C) NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound shows distinct signals for each carbon atom in a unique chemical environment.

The carbon atoms of the pyrimidine ring are observed in the downfield region, with the C2 carbon, directly attached to the phenyl ring and two nitrogen atoms, being the most deshielded. The quaternary carbon of the tert-butyl group and the carbon to which it is attached on the phenyl ring also show characteristic chemical shifts.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | 164.5 |

| Pyrimidine C-4, C-6 | 157.1 |

| Phenyl C-4' | 155.1 |

| Phenyl C-1' | 134.5 |

| Phenyl C-2', C-6' | 128.4 |

| Phenyl C-3', C-5' | 126.0 |

| Pyrimidine C-5 | 119.2 |

| tert-Butyl C(CH₃)₃ | 35.0 |

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY spectrum reveals correlations between coupled protons, for instance, showing the coupling between the H4/H6 and H5 protons of the pyrimidine ring, and between the ortho and meta protons on the phenyl ring. The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. These techniques provide irrefutable evidence for the proposed structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The spectrum also shows strong bands corresponding to the C=N and C=C stretching vibrations of the pyrimidine and phenyl rings in the 1600-1400 cm⁻¹ region. The characteristic bending vibrations of the tert-butyl group are also readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound. For this compound, both high-resolution mass spectrometry and fragmentation analysis provide key data for its characterization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is utilized to determine the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. The molecular formula for this compound is C₁₄H₁₆N₂.

Based on this formula, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). This calculation provides a highly precise value that can be compared against experimental HRMS data for positive identification.

Table 1: Theoretical Accurate Mass of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂ |

| Calculated Monoisotopic Mass | 212.13135 Da |

Experimental determination via HRMS would be expected to yield a mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the compound's elemental formula.

Fragmentation Pattern Analysis for Structural Inference

Electron Ionization Mass Spectrometry (EI-MS) causes the molecule to ionize and subsequently fragment into smaller, characteristic charged particles. The analysis of these fragments provides valuable information for elucidating the molecule's structure. While specific experimental spectra for this compound are not widely published, a probable fragmentation pattern can be inferred based on the known behavior of its constituent parts: the tert-butylphenyl group and the pyrimidine ring. libretexts.orgchemguide.co.uk

The molecular ion peak (M•+) would be observed at an m/z corresponding to the molecular weight of the compound (~212 Da). Key fragmentation pathways are expected to include:

Loss of a Methyl Radical: A very common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation. This would result in a prominent peak at m/z 197 ([M-15]⁺). This is often the base peak in the spectrum of tert-butyl substituted aromatic compounds.

Cleavage of the Phenyl-Pyrimidine Bond: The bond connecting the phenyl and pyrimidine rings can cleave, leading to fragments corresponding to each ring system. This could produce a fragment ion for the 4-(tert-butyl)phenyl cation at m/z 133 and a fragment for the pyrimidinyl cation at m/z 79, though the charge is more likely to be retained on the larger, substituted fragment.

Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can undergo characteristic cleavage, often involving the loss of HCN (27 Da) or other small neutral molecules, leading to a series of smaller fragment ions. nih.govresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 212 | [C₁₄H₁₆N₂]⁺ | Molecular Ion (M•+) |

| 197 | [C₁₃H₁₃N₂]⁺ | Loss of •CH₃ from the tert-butyl group |

| 133 | [C₁₀H₁₃]⁺ | Cleavage, forming the 4-(tert-butyl)phenyl cation |

| 79 | [C₄H₃N₂]⁺ | Cleavage, forming the pyrimidinyl cation |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including its conformation, geometry, and the nature of intermolecular interactions that dictate its crystal packing. While the specific crystal structure of this compound is not publicly documented, its solid-state characteristics can be inferred from related phenylpyrimidine and tert-butyl substituted aromatic compounds.

Determination of Molecular Conformation and Geometry

The structure of this compound consists of two planar aromatic systems—the phenyl ring and the pyrimidine ring—connected by a single C-C bond. Rotation around this bond is possible, and the most stable conformation in the solid state is determined by a balance between conjugative effects, which favor planarity, and steric hindrance, which opposes it.

Due to the steric bulk of the hydrogen atoms at the 6-position of the pyrimidine ring and the 2' and 6' positions of the phenyl ring, a fully coplanar arrangement is highly unlikely. It is expected that the two rings will be significantly twisted with respect to each other. In related structures, such as 2,4-bis(4-methoxyphenoxy)pyrimidine, the dihedral angles between the pyrimidine and phenyl rings are nearly perpendicular, at 85.6° and 87.2°. A similar significant twist would be anticipated for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-stacking, C-H…π)

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. ias.ac.in For this compound, several types of interactions are expected to play a role in its crystal packing. researchgate.netrsc.org

π-π Stacking: Aromatic rings often engage in π-π stacking interactions. However, due to the expected non-planar conformation of the molecule and the steric hindrance from the tert-butyl group, efficient face-to-face stacking of the entire molecular framework is improbable. Instead, offset or parallel-displaced stacking between pyrimidine rings of adjacent molecules, or between phenyl rings of adjacent molecules, is more likely.

C-H…π Interactions: These are weak hydrogen bonds where a C-H bond acts as a donor and a π-system (an aromatic ring) acts as an acceptor. The aromatic C-H bonds of the pyrimidine and phenyl rings, as well as the aliphatic C-H bonds of the tert-butyl group, can all participate in such interactions, contributing to the stability of the crystal lattice. researchgate.net

Influence of tert-Butyl Group on Crystal Packing Efficiency

The tert-butyl group is exceptionally bulky and exerts a profound influence on the solid-state packing of molecules. wikipedia.orgresearchgate.net Its primary effect is steric hindrance, which can prevent molecules from adopting the close-packed arrangements typical of simpler, planar aromatic compounds. researchgate.net

The presence of the tert-butyl group in this compound is expected to:

Reduce Packing Efficiency: The group's size disrupts efficient packing, likely leading to a lower crystal density compared to a non-substituted or methyl-substituted analogue. This can create voids within the crystal lattice. nih.gov

Dictate Packing Motifs: The steric demands of the tert-butyl group can lead to specific packing arrangements. For instance, bulky groups on one molecule may fit into cavities created by the shape of neighboring molecules, sometimes described as a "ball-and-socket" type of arrangement. researchgate.net

Inhibit Dimerization via π-stacking: The group's bulk prevents the close approach required for strong, face-to-face π-stacking between entire molecules, a common motif in the crystals of planar aromatic compounds. rsc.org This forces the crystal to adopt packing strategies dominated by weaker, more dispersed forces like C-H…π and van der Waals interactions.

Theoretical and Computational Investigations of 2 4 Tert Butyl Phenyl Pyrimidine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. core.ac.uk It is widely employed to predict molecular geometries, spectroscopic properties, and reactivity. mcmaster.caresearchgate.net For 2-(4-(tert-Butyl)phenyl)pyrimidine, DFT calculations offer a detailed picture of its fundamental characteristics.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum energy, representing the most stable conformation. uc.ptnih.gov For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its equilibrium geometry. mcmaster.caworktribe.com

The key structural feature of this molecule is the dihedral angle between the phenyl and pyrimidine (B1678525) rings. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrimidine ring, a completely planar conformation is energetically unfavorable. Studies on similar biphenyl-type molecules show that the ground state is typically a twisted conformation. nih.govresearchgate.net The calculated dihedral angle is expected to be around 45°, which represents a balance between the stabilizing effect of π-conjugation across the rings (favoring planarity) and the destabilizing steric repulsion.

The electronic structure analysis reveals the distribution of electron density throughout the molecule. The pyrimidine ring, with its two nitrogen atoms, is electron-deficient, while the tert-butyl substituted phenyl ring is relatively electron-rich. This charge distribution influences the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for 2-Phenylpyrimidine (B3000279) (as an analogue) This table presents typical DFT-calculated values for the parent compound 2-phenylpyrimidine to illustrate expected bond lengths and angles.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (inter-ring) | ~1.49 Å |

| C-N (pyrimidine) | ~1.34 Å | |

| C-C (phenyl) | ~1.40 Å | |

| Bond Angle (°) | C-C-N (pyrimidine) | ~116° |

| N-C-N (pyrimidine) | ~127° | |

| Dihedral Angle (°) | Phenyl-Pyrimidine | ~45° |

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. mcmaster.ca

NMR Spectroscopy: Experimental ¹H and ¹³C NMR data has been reported for this compound. researchgate.net The ¹H NMR spectrum shows a characteristic singlet for the nine equivalent protons of the tert-butyl group, while the aromatic protons appear as multiplets in the downfield region. researchgate.net The ¹³C NMR spectrum provides signals for each unique carbon atom, including those of the tert-butyl group, the phenyl ring, and the pyrimidine ring. researchgate.net DFT calculations can predict these chemical shifts with a high degree of accuracy, providing a powerful tool for structural assignment. nih.gov

Table 2: Experimental NMR Chemical Shifts for this compound in DMSO Data sourced from a study evaluating the tert-butyl group as an NMR probe. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 1.31 (s, 9H) | -C(CH₃)₃ |

| 7.94 (m, 2H) | Aromatic | |

| 8.01 (m, 1H) | Aromatic | |

| ¹³C | 29.31 | -C(CH₃)₃ |

| 50.32 | -C(CH₃)₃ | |

| 124.79 | Aromatic | |

| 125.52 | Aromatic | |

| 127.93 | Aromatic | |

| 128.94 | Aromatic | |

| 145.28, 145.46, 165.74 | Aromatic/Pyrimidine |

IR Spectroscopy: The infrared (IR) spectrum is characterized by vibrational modes of the molecule's functional groups. nih.gov For this compound, DFT calculations can predict the frequencies of these vibrations. Key predicted absorptions would include C-H stretching from the aromatic rings and the tert-butyl group, C=N and C=C stretching vibrations within the pyrimidine and phenyl rings, and bending vibrations. mcmaster.caworktribe.comresearchgate.net

Table 3: Predicted Characteristic IR Absorption Frequencies Based on typical frequency ranges for the functional groups present.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (tert-butyl) | 3000 - 2850 |

| Aromatic C=C and C=N Stretch | 1600 - 1450 |

| C-H Bending | 1470 - 1365 |

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is determined by electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is the standard method for calculating these transitions. nih.govresearchgate.net For this compound, the spectrum is expected to be dominated by π → π* transitions within the conjugated phenyl-pyrimidine system. chemicalbook.comnih.gov Calculations would predict strong absorption bands in the UV region, likely around 250-280 nm, characteristic of such aromatic systems. nih.govsigmaaldrich.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.com These orbitals are crucial for understanding chemical reactivity and electronic properties. nih.govhoffmanchemicals.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich tert-butylphenyl moiety. In contrast, the LUMO is anticipated to be centered on the electron-deficient pyrimidine ring. This spatial separation of the frontier orbitals is characteristic of donor-acceptor systems.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. core.ac.uk A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. Computational studies on similar pyrimidine derivatives report HOMO-LUMO gaps in the range of 4-5 eV, indicating a relatively stable molecule. core.ac.ukhoffmanchemicals.com

Table 4: Representative Frontier Molecular Orbital Energies (Analogues) Illustrative values from DFT calculations on similar aromatic heterocyclic systems.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.3 to -6.8 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 to 4.8 eV |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. sigmaaldrich.com This method is ideal for investigating conformational changes and intermolecular interactions in condensed phases.

MD simulations can explore the conformational landscape of this compound. A key dynamic process is the rotation around the single bond connecting the phenyl and pyrimidine rings. Simulations would show fluctuations of the dihedral angle around its equilibrium value. While large rotational barriers prevent free rotation at room temperature, the molecule is not static. The simulations can quantify the flexibility of this linkage and the accessible range of conformations under specific conditions (e.g., in a solvent or in a liquid crystal phase). Studies on similar phenyl-pyrimidine based liquid crystals have shown that this core structure is relatively rigid but does exhibit significant thermal fluctuations.

In a condensed phase, molecules of this compound interact with each other through non-covalent forces. MD simulations are well-suited to model these interactions. Due to the planar, aromatic nature of the core, π-π stacking is expected to be a significant intermolecular interaction. In these interactions, the electron-rich phenyl ring of one molecule would align with the electron-deficient pyrimidine ring of a neighboring molecule in an offset, face-to-face arrangement. The bulky tert-butyl group would also play a role, influencing the packing efficiency and potentially creating specific voids or channels in a simulated solid or liquid state. Simulations of related phenyl-pyrimidine systems have been crucial in understanding the formation of liquid crystal phases, where these directed intermolecular forces lead to long-range order. researchgate.net

Compound Index

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that seeks to correlate the structural and physicochemical properties of a series of compounds with their biological activities. tandfonline.comnih.gov This method is instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthesis and testing efforts. tandfonline.comunair.ac.id For analogues of this compound, various QSAR studies on related structures, such as 2-phenylpyrimidine derivatives, provide insight into the methodologies employed.

A typical QSAR modeling process involves the selection of a dataset of molecules with known activities, the calculation of molecular descriptors, and the development of a mathematical model. tandfonline.com These models can be linear, like Multiple Linear Regression (MLR), or non-linear, such as Artificial Neural Networks (ANN). nih.govmui.ac.ir

One notable study on 2-phenylpyrimidine analogues as selective phosphodiesterase 4B (PDE4B) inhibitors developed a statistically significant three-dimensional (3D-QSAR) model. nih.gov The key statistical parameters for this model are summarized below:

Table 1: Statistical Parameters for a 3D-QSAR Model of 2-Phenylpyrimidine Analogues nih.gov

| Parameter | Value | Description |

|---|---|---|

| R² | 0.918 | The coefficient of determination, indicating a strong correlation between the predicted and experimental activities for the training set. |

| Q² | 0.852 | The cross-validated correlation coefficient, indicating the model's predictive power during internal validation. |

| F value | 175 | The Fischer F-test value, signifying the statistical significance of the model. |

| External R² | 0.70 | The predictive correlation coefficient for an external test set, confirming the model's ability to predict the activity of new compounds. |

This 3D-QSAR model, along with pharmacophore modeling, helped to elucidate the key structural features required for potent inhibitory activity. nih.gov Such models are crucial for guiding the design of new, more active analogues by identifying which molecular fields (e.g., steric, electrostatic) and specific substitutions are likely to enhance biological efficacy. QSAR analyses on other pyrimidine derivatives have also highlighted the importance of lipophilicity as a key driver for biological activity.

In Silico Prediction of Molecular Properties

In silico methods are vital for the early assessment of a drug candidate's pharmacokinetic profile, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net Predicting these properties before synthesis can significantly reduce the time and cost associated with drug development by flagging compounds with potentially poor bioavailability or toxicity profiles.

For various pyrimidine derivatives, in silico tools have been used to predict a range of molecular and ADMET-related properties. These predictions are often based on the compound's structure and rely on established rules and models, such as Lipinski's Rule of Five, which helps to forecast oral bioavailability.

A study on a series of pyrimidine analogues predicted several key ADMET properties, which were found to be within the acceptable range for drug candidates. researchgate.net The predicted properties for a representative set of pyrimidine derivatives are often presented in a tabular format to allow for easy comparison.

Table 2: Predicted ADMET Properties for Representative Pyrimidine Analogues

| Compound Analogue | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Oral Bioavailability |

|---|---|---|---|---|---|

| Analogue A | < 500 | < 5 | < 5 | < 10 | Good |

| Analogue B | < 500 | < 5 | < 5 | < 10 | Good |

This table is a generalized representation based on typical in silico predictions for drug-like pyrimidine derivatives. Specific values are highly dependent on the exact structure of the analogue.

Furthermore, studies on related heterocyclic systems like pyrazolo[3,4-d]pyrimidines have demonstrated excellent predicted ADMET profiles, meeting established criteria for drug-likeness. tandfonline.com These analyses often include predictions for properties such as aqueous solubility, blood-brain barrier penetration, CYP450 enzyme inhibition, and potential toxicity. The goal is to identify compounds that not only have the desired biological activity but also possess the necessary physicochemical properties to become viable drugs. researchgate.net

Mechanistic Studies of Reactions Involving 2 4 Tert Butyl Phenyl Pyrimidine

Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for the functionalization of pyrimidine (B1678525) rings. wikipedia.orgnih.gov In the context of 2-(4-(tert-Butyl)phenyl)pyrimidine, SNAr reactions would typically involve the displacement of a leaving group, such as a halogen, from the C2 position of the pyrimidine ring by a nucleophile. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. wikipedia.org

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies on other pyrimidine systems suggest that concerted SNAr mechanisms, where bond formation and bond breaking occur in a single transition state, may also be prevalent. nih.gov

Several factors influence the viability and rate of SNAr reactions on a pyrimidine core:

Leaving Group: The nature of the leaving group is critical. While typically in nucleophilic substitutions better leaving groups lead to faster reactions, in SNAr the rate-determining step is often the initial nucleophilic attack. youtube.com Consequently, more electronegative leaving groups, like fluorine, can accelerate the reaction by increasing the electrophilicity of the carbon atom being attacked. youtube.com

Nucleophile: The strength and nature of the nucleophile play a direct role. Stronger nucleophiles will generally react faster.

Solvent: The solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate.

Ring Position: In pyrimidines with multiple potential leaving groups, the position of substitution is a key consideration. For instance, in 2,4-dichloropyrimidine, nucleophilic attack often preferentially occurs at the C4 position. stackexchange.com This selectivity can be explained by the relative stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the ring nitrogens. stackexchange.com

For this compound, if a leaving group were present at the C4 or C6 positions, the tert-butylphenyl group at C2 would exert an electronic influence on the regioselectivity of the SNAr reaction.

Ring-Opening and Ring-Closure (ANRORC) Mechanisms in Pyrimidine Chemistry

An alternative mechanistic pathway to the classical SNAr is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org This pathway is particularly relevant for the reactions of substituted pyrimidines with strong nucleophiles, such as metal amides in liquid ammonia. wikipedia.orgresearchgate.net

The ANRORC mechanism is distinct from SNAr and involves the following key steps:

Addition: The nucleophile adds to an electrophilic carbon of the pyrimidine ring, often at a position different from the one bearing the leaving group.

Ring-Opening: The pyrimidine ring undergoes cleavage, typically between a nitrogen and a carbon atom, to form an open-chain intermediate.

Ring-Closure: The open-chain intermediate then cyclizes in a different manner to form a new heterocyclic ring, often with the expulsion of the original leaving group.

Isotope labeling studies have been instrumental in distinguishing the ANRORC mechanism from the SNAr pathway. wikipedia.orgresearchgate.net For instance, in the amination of certain bromopyrimidines, the use of ¹⁵N-labeled potassium amide has shown that the exocyclic amino group in the product can originate from the endocyclic ring nitrogen, a clear indication of the ANRORC mechanism. researchgate.net While specific studies on this compound are not prevalent, research on structurally similar compounds like 4-phenylpyrimidine (B189444) and 4-tert-butylpyrimidine (B8779643) has demonstrated the occurrence of the ANRORC mechanism during amination reactions. acs.org The competition between the SNAr and ANRORC pathways is influenced by factors such as the reaction temperature and the nature of the substituent on the pyrimidine ring. researchgate.net

Catalytic Cycle Elucidation in Cross-Coupling Reactions

The synthesis of this compound is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netlibretexts.org These reactions provide a powerful method for forming the C-C bond between the pyrimidine ring and the 4-(tert-butyl)phenyl group. The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with a halopyrimidine (e.g., 2-chloropyrimidine) to form a Pd(II) intermediate. libretexts.org This step involves the insertion of the palladium into the carbon-halogen bond.

Transmetalation: The organometallic coupling partner, such as (4-(tert-butyl)phenyl)boronic acid in a Suzuki reaction, transfers its organic group to the palladium center, displacing the halide. libretexts.org This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, this compound, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

The efficiency and selectivity of the cross-coupling reaction are highly dependent on the choice of palladium catalyst, ligands, base, and solvent. nih.govmdpi.com For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to control the site-selectivity in the cross-coupling of dihalopyridines, a principle that can be extended to pyrimidine systems. nih.gov

| Step | Description | Key Reactants/Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-X bond of the halopyrimidine. | Pd(0) catalyst, 2-Halopyrimidine |

| Transmetalation | The 4-(tert-butyl)phenyl group is transferred from the organometallic reagent to the Pd(II) center. | (4-(tert-Butyl)phenyl)boronic acid (or other organometallic reagent), Base |

| Reductive Elimination | The desired C-C bond is formed, and the product is released from the palladium, regenerating the Pd(0) catalyst. | This compound, Pd(0) catalyst |

| Parameter | Description | Relevance to this compound Reactions |

|---|---|---|

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Determines how fast the compound is formed or reacts in a given step. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A higher Ea implies a slower reaction rate. Can be influenced by catalysts. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Entropy of Reaction (ΔS) | The change in the degree of disorder of the system during a reaction. | Contributes to the overall spontaneity of the reaction. |

| Gibbs Free Energy of Reaction (ΔG) | The energy associated with a chemical reaction that can be used to do work. ΔG = ΔH - TΔS. | A negative ΔG indicates a spontaneous reaction. |

Advanced Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

While direct studies on 2-(4-(tert-butyl)phenyl)pyrimidine as a primary component in commercial OLEDs are not extensively documented in public literature, the foundational moieties of the molecule—the pyrimidine (B1678525) core and the substituted phenyl group—are integral to materials designed for optoelectronic applications. Research into analogous compounds provides significant insight into the potential roles of this compound.

Electron-Transporting and Emitting Properties of Pyrimidine Hybrids

The pyrimidine ring is inherently electron-deficient, a characteristic that makes it a prime candidate for use in electron-transporting materials (ETMs) and as a host for phosphorescent emitters in OLEDs. ETMs are crucial for balancing charge injection and transport within the device, leading to higher efficiency and longer operational lifetimes.

For instance, materials incorporating a pyrimidine skeleton have demonstrated excellent performance as ETMs. A non-phenanthroline ETM, DPmPy-BP, which is based on a 2,6-di(pyrimidin-2-yl)pyridine skeleton, was developed and showed superior electron-injection properties when paired with a silver cathode. mdpi.com This pyrimidine-based material contributed to green phosphorescent OLEDs with a high maximum external quantum efficiency (EQE) of 20% and an impressive operational lifetime (LT50) of approximately 17,000 hours at 1000 cd/m². mdpi.com

Furthermore, the attachment of aryl groups, such as the tert-butylphenyl group, to a heterocyclic core is a common strategy to enhance thermal stability and tune the electronic properties of the material. In a related example, 2-(4-biphenylyl)-5-(4-tert-butyl-phenyl)-1,3,4-oxadiazole (PBD), a compound featuring the tert-butylphenyl moiety, was used as an interlayer in OLEDs, resulting in a 48% improvement in electroluminescent efficiency compared to devices without the PBD layer. researchgate.net This enhancement was attributed to improved balancing of charge carriers in the device's active layer. researchgate.net These findings suggest that the this compound structure possesses the fundamental electronic and physical properties required for a high-performance ETM.

Table 1: Performance of OLEDs with Related Electron-Transporting Materials

| Material | Role | Key Performance Metric | Reference |

|---|---|---|---|

| DPmPy-BP (Pyrimidine-based) | Electron-Transport Material (ETM) | Max. EQE: 20%; Lifetime (LT50): ~17,000 hrs @ 1000 cd/m² | mdpi.com |

| PBD (tert-Butylphenyl-containing) | Hole-Blocking/Interlayer | 48% improvement in EL efficiency | researchgate.net |

Color-Tunable White Electroluminescence Applications

The design of molecules for white organic light-emitting diodes (WOLEDs) often involves the strategic combination of different emissive units to cover the visible spectrum. The photophysical properties of pyrimidine derivatives can be finely tuned by modifying the substituents on the pyrimidine and phenyl rings. rsc.org Research on fluorescent pyrimidine-derived α-amino acids has shown that combining the π-deficient pyrimidine core with electron-rich aryl substituents leads to fluorophores with high quantum yields. rsc.org This charge-transfer character is key to creating materials that can emit light across a range of wavelengths, including the blue region, which is essential for generating white light.

The this compound scaffold could serve as a blue-emitting component, a common application for materials with a large bandgap. New blue-emitting materials based on 1,2-diphenylindolizine (B8516138) derivatives, for example, have been synthesized with band gaps of 3.1-3.4 eV, emitting light around 450 nm. researchgate.net The properties of this compound would likely be suitable for similar blue-emission applications, either as a standalone emitter or as a host for a dopant, contributing to the generation of full-spectrum white light.

Components in Polymer and Coating Technologies

As of the current body of scientific literature, there are no specific studies detailing the use of this compound as a monomer for polymerization or as a functional additive in coating technologies. While heterocyclic compounds are often incorporated into polymers to enhance thermal stability, conductivity, or optical properties, the direct polymerization of this specific molecule has not been reported.

Supramolecular Chemistry and Molecular Recognition Elements

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The structure of this compound makes it an excellent candidate for use as a "tecton," or molecular building block, in crystal engineering.

The pyrimidine ring contains two nitrogen atoms that are effective hydrogen bond acceptors. This allows it to form highly predictable and robust intermolecular connections, known as synthons, with hydrogen bond donors. For example, studies on amino-pyrimidines have shown that they reliably form hydrogen-bonded assemblies with carboxylic acids. google.com These interactions are fundamental to molecular recognition and the programmed self-assembly of complex architectures.

Table 2: Key Intermolecular Interactions in Pyrimidine-based Supramolecular Systems

| Interaction Type | Participating Groups | Role in Assembly | Reference |

|---|---|---|---|

| Hydrogen Bonding (N···H-N, N···H-O) | Pyrimidine Nitrogen, Amine/Hydroxyl groups | Forms primary, predictable synthons (e.g., chains, dimers) | google.com |

| Halogen Bonding (N···I) | Pyrimidine Nitrogen, Halogenated molecules | Directs assembly into 1-D and 2-D architectures | google.com |

| Steric Influence | tert-Butyl group | Controls molecular packing and dihedral angles |

Agrochemical Applications: Development of New Agrochemical Leads

Phenylpyrimidine derivatives are a well-established class of compounds in the agrochemical industry, known for their potent biological activities. They have been extensively studied and developed as both herbicides and fungicides. The this compound structure fits the general profile of these active agents and represents a promising scaffold for the development of new agrochemical leads.

The mechanism of action for many phenylpyrimidine fungicides involves the inhibition of crucial fungal enzymes. Recently, a series of novel 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as inhibitors of CYP51 (lanosterol 14α-demethylase), a vital enzyme in fungal cell membrane biosynthesis. Several of these compounds exhibited potent, broad-spectrum antifungal activity, in some cases significantly exceeding that of the commercial drug fluconazole.

In the area of herbicides, pyrimidine derivatives are also prominent. Fenclorim (4,6-dichloro-2-phenylpyrimidine) is a commercial herbicide safener, a compound that protects crops from the harmful effects of a herbicide. Research into analogues of fenclorim has sought to develop new compounds with both safener activity and direct fungicidal properties. The substitution pattern on the phenyl ring is a key determinant of biological activity. The introduction of a lipophilic group like a tert-butyl group on the phenyl ring can enhance membrane permeability and interaction with hydrophobic active sites in target enzymes, potentially leading to increased efficacy.

Table 3: Biological Activity of Related Phenylpyrimidine Agrochemicals

| Compound Type | Target Application | Mechanism of Action / Target | Reference |

|---|---|---|---|

| 2-Phenylpyrimidine derivatives | Antifungal | Inhibition of CYP51 enzyme | |

| Phenylpyrimidine-5-carboxylate derivatives | Herbicide (Pre-emergent) | Inhibition of plant growth and development enzymes | |

| N-(4,6-dichloropyrimidine-2-yl)benzamide | Herbicide Safener & Antifungal | Protects crops from herbicide injury; antifungal activity against S. sclerotiorum |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the widespread investigation and application of 2-(4-(tert-Butyl)phenyl)pyrimidine. Future research will likely move beyond traditional condensation reactions to embrace modern synthetic strategies that offer higher yields, greater atom economy, and improved environmental profiles.

Key areas of exploration include:

C-H Bond Functionalization: Direct C-H bond activation and functionalization represent a paradigm shift in organic synthesis. rsc.org Applying these methods to the pyrimidine (B1678525) or phenyl ring of this compound could enable the direct introduction of various functional groups without the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. rsc.org For instance, a pyrimidine-directed, metal-free C–H borylation of related 2-pyrimidylanilines has been reported, a technique that could be adapted for this compound. rsc.org

Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. rsc.org Future studies could investigate the use of photocatalysts to mediate novel transformations on the this compound scaffold, potentially leading to new derivatives with unique photophysical properties.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. researchgate.net Developing a flow-based synthesis for this compound and its derivatives would be a significant step towards its large-scale production for industrial applications. researchgate.net

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the construction of complex molecules like pyrimidines in a single step from three or more starting materials. wikipedia.orgorganic-chemistry.org Research into novel MCRs tailored for the synthesis of 2-arylpyrimidines could provide a highly efficient and diverse route to a library of this compound analogs. organic-chemistry.org

A comparative look at traditional versus emerging synthetic methods is presented below:

| Synthetic Method | Key Advantages | Potential Application to this compound |

| Traditional Condensation | Well-established, readily available starting materials. | Baseline for comparison of new methods. |

| C-H Functionalization | High atom economy, reduced synthetic steps. rsc.org | Direct derivatization of the core structure. rsc.org |

| Photoredox Catalysis | Mild reaction conditions, use of visible light. rsc.org | Synthesis of novel photoactive derivatives. |

| Flow Chemistry | Scalability, enhanced safety, precise control. researchgate.net | Industrial-scale production. |

| Multicomponent Reactions | High efficiency, molecular diversity. wikipedia.orgorganic-chemistry.org | Rapid generation of analog libraries. |

Development of Advanced Characterization Techniques

A thorough understanding of the structure, purity, and properties of this compound is crucial for its development. While standard analytical techniques provide basic information, advanced methods can offer deeper insights.

Future characterization efforts should focus on:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques (COSY, NOESY) can be employed for unambiguous assignment of proton and carbon signals, which is especially important for complex derivatives. researchgate.net Nuclear Overhauser Effect (NOE) studies can provide information about the spatial proximity of atoms, aiding in conformational analysis. nih.gov

High-Resolution Mass Spectrometry (MS): Techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be optimized for the sensitive and quantitative analysis of this compound and its potential metabolites or degradation products. nih.govnih.gov Advanced MS methods can also be crucial for distinguishing between isomers, which can be a challenge with conventional techniques. msu.edu

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive proof of its three-dimensional structure. iucr.org This information is invaluable for understanding its intermolecular interactions and for guiding the design of new materials. iucr.org

Vibrational Spectroscopy: In-depth analysis of the vibrational modes through techniques like Raman and infrared spectroscopy, coupled with computational modeling, can offer insights into the molecule's interaction with its environment, such as in different solvents. acs.org

Integration of Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence and machine learning (ML) is revolutionizing chemical research. These computational tools can accelerate the discovery and optimization of new compounds by predicting their properties and biological activities.

For this compound, future research should leverage:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: QSAR and QSPR models can be developed to correlate the structural features of this compound and its analogs with their biological activities or physicochemical properties. scielo.brnih.govbenthamdirect.com These models can then be used to virtually screen libraries of related compounds and prioritize the most promising candidates for synthesis and testing. benthamdirect.com

Generative Models: Deep learning-based generative models can be trained on existing chemical data to design entirely new molecules with desired properties. nih.gov Such models could be used to generate novel pyrimidine derivatives based on the this compound scaffold, tailored for specific applications. nih.gov

In Silico Prediction of Physicochemical Properties: Computational tools can accurately predict a range of physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability, before a compound is even synthesized. researchgate.netunair.ac.ideuropa.eunih.gov This in silico screening can significantly reduce the time and cost associated with experimental measurements. europa.eu

The following table highlights the potential impact of machine learning on the research and development of this compound:

| Machine Learning Application | Predicted Outcome | Impact on Research |

| QSAR/QSPR | Biological activity, toxicity, physicochemical properties. scielo.brnih.govbenthamdirect.com | Prioritization of synthetic targets, reduced animal testing. |

| Generative Models | Novel molecular structures with optimized properties. nih.gov | Accelerated discovery of new lead compounds. |

| In Silico Property Prediction | Solubility, logP, metabolic stability, etc. researchgate.netunair.ac.ideuropa.eunih.gov | Early identification of compounds with favorable drug-like properties. |

Expansion into Novel Materials Science Applications

The unique electronic and structural characteristics of the pyrimidine ring, combined with the bulky tert-butylphenyl group, make this compound a promising candidate for various materials science applications. researchgate.net

Future research should explore its potential in:

Organic Electronics: Pyrimidine derivatives are known for their electron-deficient nature, making them suitable for use in organic light-emitting diodes (OLEDs) as host materials or electron transporters. researchgate.netresearchgate.net The introduction of the tert-butyl group could enhance solubility and film-forming properties, which are crucial for device fabrication.

Liquid Crystals: The rigid core structure of this compound suggests its potential as a building block for liquid crystalline materials. rsc.orgtandfonline.comresearchgate.net The tert-butyl group can influence the packing and mesophase behavior of the molecules. google.com

Corrosion Inhibitors: Pyrimidine compounds have shown promise as effective corrosion inhibitors for metals in acidic environments. researchgate.netresearchgate.net The nitrogen atoms in the pyrimidine ring can coordinate with the metal surface, forming a protective layer. The hydrophobic tert-butylphenyl group could further enhance this protective barrier.

Ligands for Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of novel MOFs with interesting porous structures and catalytic or sensing properties.

The exploration of these future research avenues will undoubtedly lead to a deeper understanding of this compound and pave the way for its application in a wide range of innovative technologies. The synergistic combination of novel synthesis, advanced characterization, and computational design will be the driving force behind unlocking the full scientific and commercial value of this versatile molecule.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 110°C | 65–85 | |

| SNAr Fluorination | β-CF₃ aryl ketones, NH₄F, 60°C | 78–92 |

How can fluorination strategies be optimized for this compound derivatives in medicinal chemistry?

Answer:

Fluorination at the pyrimidine 4-position can be achieved via direct substitution using NH₄F under mild, metal-free conditions. For instance, β-CF₃ aryl ketones react with guanidine derivatives to yield 4-fluoro-pyrimidines with high regioselectivity. Key parameters include temperature control (60–80°C) and solvent choice (e.g., DMF), which minimize side reactions and improve yields to >85% . Advanced fluorination methods, such as late-stage C–H activation, remain underexplored for this scaffold and could be a focus for optimization.

What analytical techniques are critical for resolving structural contradictions in substituted pyrimidine derivatives?

Answer:

Multi-dimensional NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential. For example, in fluorinated derivatives, ¹⁹F NMR distinguishes between regioisomers, while HRMS confirms molecular formulas (e.g., [M+H]+ with <2 ppm error). Conflicting NOE data in stereochemical assignments can be resolved via X-ray crystallography, as applied to tert-butylphenyl-pyrimidine analogs in crystallography databases .

Q. Table 2: Spectral Data for 4-Fluoro-2-(p-tolyl)-6-(tert-butylphenyl)pyrimidine

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 8.45 (d, J=5.2 Hz, 1H, H-5), δ 1.35 (s, 9H, tert-butyl) | |

| ¹⁹F NMR | δ -112.5 ppm (s, 1F) | |

| HRMS | Calcd: 311.1522; Found: 311.1520 |

How can researchers evaluate the biological activity of this compound in steroidogenesis pathways?

Answer:

In vitro assays using rat testicular membranes to measure adenylate cyclase (AC) activity and testosterone (T) production are standard. For example, thieno[2,3-d]pyrimidine analogs with tert-butyl groups were shown to stimulate AC activity at 10–100 nM concentrations, comparable to hCG . Gene expression profiling (qRT-PCR) of LH/hCG receptors and steroidogenic enzymes (e.g., CYP17A1) further elucidates mechanistic pathways. Dose-response curves and IC₅₀/EC₅₀ calculations are critical for potency comparisons .

What strategies mitigate steric hindrance in tert-butyl-substituted pyrimidines during functionalization?

Answer:

Steric effects from the tert-butyl group can impede electrophilic substitution. Strategies include:

- Pre-functionalization: Introduce reactive groups (e.g., boronic esters) before tert-butyl attachment via Suzuki coupling .

- Directed C–H Activation: Use directing groups (e.g., pyrimidine N-oxide) to enable meta-selective functionalization, avoiding steric clashes .

- Microwave-Assisted Synthesis: Enhanced reaction kinetics under microwave irradiation (e.g., 150°C, 20 min) improve yields in hindered systems .

How do electronic effects of the tert-butyl group influence the reactivity of pyrimidine derivatives?

Answer:

The tert-butyl group exerts an electron-donating inductive effect, increasing electron density on the pyrimidine ring. This enhances nucleophilic aromatic substitution (e.g., at C-4 or C-6) but reduces electrophilic substitution feasibility. Computational studies (DFT) on charge distribution and frontier molecular orbitals (HOMO/LUMO) can predict reactivity patterns, guiding synthetic design .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Answer:

Key challenges include:

- Purification: Column chromatography is inefficient for large-scale tert-butylphenyl derivatives; switch to recrystallization (e.g., using EtOH/H₂O mixtures) .

- Safety: Tert-butyl groups may decompose under high heat; monitor exotherms in batch reactors.

- Cost-Efficiency: Replace Pd catalysts with cheaper Ni-based systems for Suzuki reactions, though with potential yield trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.